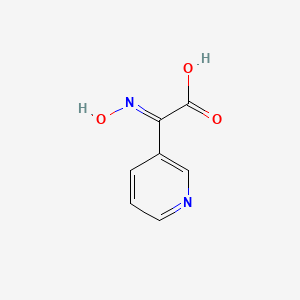![molecular formula C9H13ClO3 B13804920 [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate is an organic compound with a unique stereochemistry, making it an interesting subject for chemical research. This compound is characterized by its cyclohexyl ring substituted with a carbonochloridoyl group and an acetate group, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate typically involves the reaction of cyclohexanol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then chlorinated to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the chlorination step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of hazardous reactions.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonochloridoyl group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol.
Aplicaciones Científicas De Investigación
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate
- (1S,2S,4R)-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol
Uniqueness
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate is unique due to its specific stereochemistry and the presence of both a carbonochloridoyl group and an acetate group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13ClO3 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate |
InChI |
InChI=1S/C9H13ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h7-8H,2-5H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
YADQCVHYKXNVIV-SFYZADRCSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCCC[C@H]1C(=O)Cl |
SMILES canónico |
CC(=O)OC1CCCCC1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


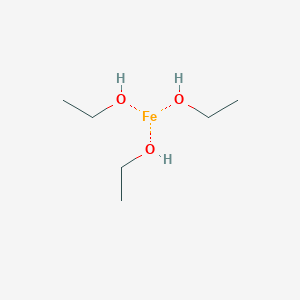
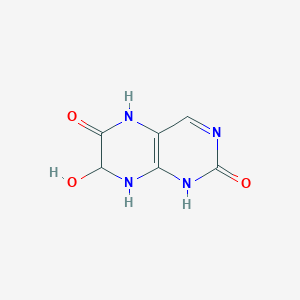
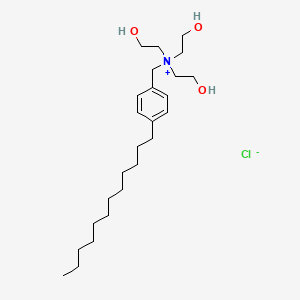
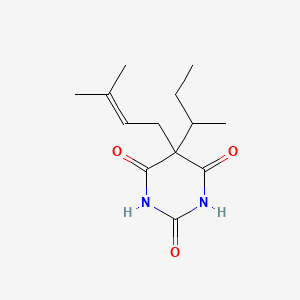
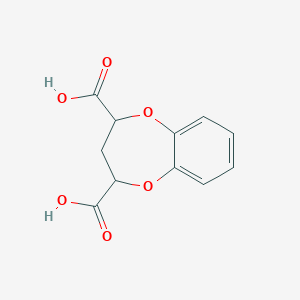
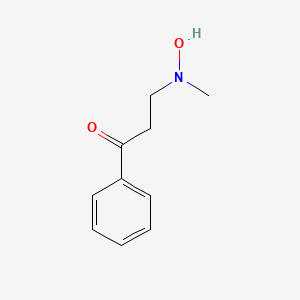
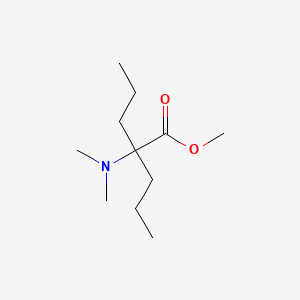
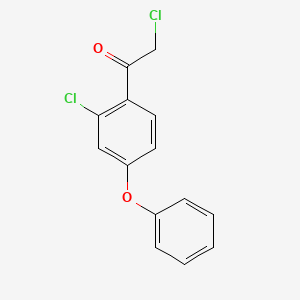
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)


![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)

